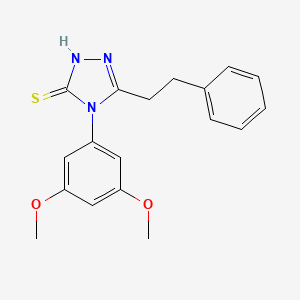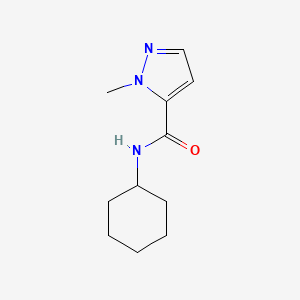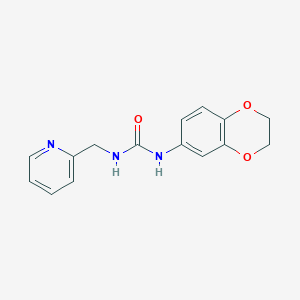
methyl 2-(2-furoylamino)-3-phenylacrylate
Übersicht
Beschreibung
Methyl 2-(2-furoylamino)-3-phenylacrylate, also known as MFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. MFA is a synthetic compound that belongs to the class of α,β-unsaturated carbonyl compounds.
Wirkmechanismus
Methyl 2-(2-furoylamino)-3-phenylacrylate exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the development of inflammation and cancer. methyl 2-(2-furoylamino)-3-phenylacrylate has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
methyl 2-(2-furoylamino)-3-phenylacrylate has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of inflammatory cytokines. methyl 2-(2-furoylamino)-3-phenylacrylate has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2-furoylamino)-3-phenylacrylate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, methyl 2-(2-furoylamino)-3-phenylacrylate also has some limitations, including its low solubility in water and limited availability. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions to improve the yield of methyl 2-(2-furoylamino)-3-phenylacrylate.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-(2-furoylamino)-3-phenylacrylate, including the development of new drugs for the treatment of cancer and other diseases, the optimization of the synthesis method to improve the yield and purity of methyl 2-(2-furoylamino)-3-phenylacrylate, and the investigation of the mechanism of action of methyl 2-(2-furoylamino)-3-phenylacrylate in various cellular processes. Additionally, the potential use of methyl 2-(2-furoylamino)-3-phenylacrylate as a photosensitizer in photodynamic therapy for cancer treatment is an area of active research. Further studies are needed to explore the full potential of methyl 2-(2-furoylamino)-3-phenylacrylate in various fields of scientific research.
Conclusion
Methyl 2-(2-furoylamino)-3-phenylacrylate is a synthetic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. methyl 2-(2-furoylamino)-3-phenylacrylate has been extensively studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. It has also been found to exhibit significant anti-inflammatory, anti-oxidant, and neuroprotective properties. The synthesis method of methyl 2-(2-furoylamino)-3-phenylacrylate can be optimized to improve the yield and purity of the compound. Further studies are needed to explore the full potential of methyl 2-(2-furoylamino)-3-phenylacrylate in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-furoylamino)-3-phenylacrylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of methyl 2-(2-furoylamino)-3-phenylacrylate is in the development of new drugs for the treatment of various diseases. methyl 2-(2-furoylamino)-3-phenylacrylate has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
methyl (Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-15(18)12(10-11-6-3-2-4-7-11)16-14(17)13-8-5-9-20-13/h2-10H,1H3,(H,16,17)/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORMVLZYOAPSKG-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-furoylamino)-3-phenylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)
![1-(4-ethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777276.png)
![N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4777282.png)
![1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4777283.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B4777292.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide](/img/structure/B4777296.png)
![8-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4777302.png)
![ethyl 4-methyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4777316.png)




![N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4777354.png)
